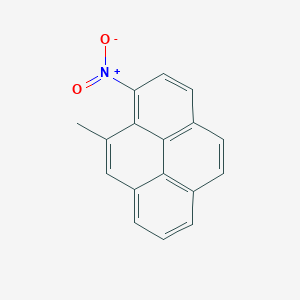
10-Methyl-1-nitropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-1-nitropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitro group (-NO₂) and a methyl group (-CH₃) attached to the pyrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-1-nitropyrene typically involves the nitration of 10-methylpyrene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 10-Methyl-1-nitropyrene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to other functional groups such as nitroso (-NO) or amino (-NH₂) groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Conversion to 10-Methyl-1-aminopyrene.
Substitution: Various substituted pyrene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
10-Methyl-1-nitropyrene has several applications in scientific research:
Environmental Science: It is studied as a model compound for understanding the behavior of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment, particularly their persistence and degradation in soil and water.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Mecanismo De Acción
The biological effects of 10-Methyl-1-nitropyrene are primarily due to its ability to undergo metabolic activation. This process involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis . The compound’s interaction with cellular enzymes such as nitroreductases and cytochrome P450 enzymes plays a crucial role in its activation and subsequent biological effects .
Comparación Con Compuestos Similares
1-Nitropyrene: Another nitro-PAH with similar environmental and toxicological properties.
2-Nitrofluorene: A nitro-PAH known for its mutagenic effects.
3-Nitrobenzanthrone: A potent environmental mutagen and carcinogen.
Uniqueness of 10-Methyl-1-nitropyrene: this compound is unique due to the presence of both a methyl and a nitro group on the pyrene ring, which influences its chemical reactivity and biological activity. The methyl group can affect the compound’s solubility and interaction with biological membranes, while the nitro group is crucial for its mutagenic and carcinogenic properties .
Propiedades
Número CAS |
88535-51-7 |
|---|---|
Fórmula molecular |
C17H11NO2 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
10-methyl-1-nitropyrene |
InChI |
InChI=1S/C17H11NO2/c1-10-9-13-4-2-3-11-5-6-12-7-8-14(18(19)20)15(10)17(12)16(11)13/h2-9H,1H3 |
Clave InChI |
KXCYTMKHRDSOJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC3=C2C4=C(C=C3)C=CC(=C14)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















